

Spectroscopic Profile of 4-(Bromoacetyl)benzonitrile: A Technical Guide

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Compound of Interest

Compound Name: 4-(Bromoacetyl)benzonitrile

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This technical guide provides a comprehensive overview of the spectroscopic data for the chemical compound **4-(Bromoacetyl)benzonitrile**, also known as 4-cyanophenacyl bromide. The intended audience for this document includes researchers, scientists, and professionals in the field of drug development and organic synthesis. This guide presents Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with detailed experimental protocols and a workflow visualization to facilitate a deeper understanding of the compound's structural characteristics.

Summary of Spectroscopic Data

The empirical formula for **4-(Bromoacetyl)benzonitrile** is C_9H_6BrNO , and its molecular weight is 224.05 g/mol. The following tables summarize the key spectroscopic data obtained for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

1H NMR (400 MHz, $CDCl_3$)

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
8.08	d	2H	Ar-H
7.82	d	2H	Ar-H
4.41	s	2H	-CH ₂ Br

¹³C NMR (101 MHz, CDCl₃)

Chemical Shift (δ) ppm	Assignment
190.5	C=O
138.2	Ar-C
132.8	Ar-CH
129.8	Ar-CH
117.8	Ar-C-CN
116.5	-CN
30.5	-CH ₂ Br

Infrared (IR) Spectroscopy

Wavenumber (cm ⁻¹)	Functional Group Assignment
~2230	C≡N (Nitrile) stretch
~1700	C=O (Ketone) stretch
~1600, ~1400	C=C (Aromatic) stretch
~1200	C-C stretch
~690	C-Br stretch

Mass Spectrometry (MS)

The mass spectrum was obtained using electron ionization (EI).

m/z	Proposed Fragment
223/225	$[M]^+$ (Molecular ion)
144	$[M - Br]^+$
130	$[C_8H_4NO]^+$
102	$[C_7H_4N]^+$

Experimental Protocols

The following sections detail the generalized methodologies for the acquisition of the spectroscopic data presented.

NMR Spectroscopy

A sample of **4-(Bromoacetyl)benzonitrile** (typically 5-10 mg) is dissolved in approximately 0.7 mL of deuterated chloroform ($CDCl_3$) containing a small amount of tetramethylsilane (TMS) as an internal standard. The solution is then transferred to a 5 mm NMR tube. 1H and ^{13}C NMR spectra are recorded on a 400 MHz spectrometer. For 1H NMR, the spectral width is typically set from 0 to 10 ppm. For ^{13}C NMR, a proton-decoupled spectrum is acquired with a spectral width from 0 to 200 ppm.

IR Spectroscopy

The IR spectrum is obtained using a Fourier Transform Infrared (FTIR) spectrometer. A small amount of the solid **4-(Bromoacetyl)benzonitrile** is finely ground with potassium bromide (KBr) and pressed into a thin, transparent pellet. Alternatively, a thin film can be cast from a solution of the compound in a volatile solvent onto a salt plate (e.g., NaCl or KBr). The spectrum is recorded over the range of 4000-400 cm^{-1} .

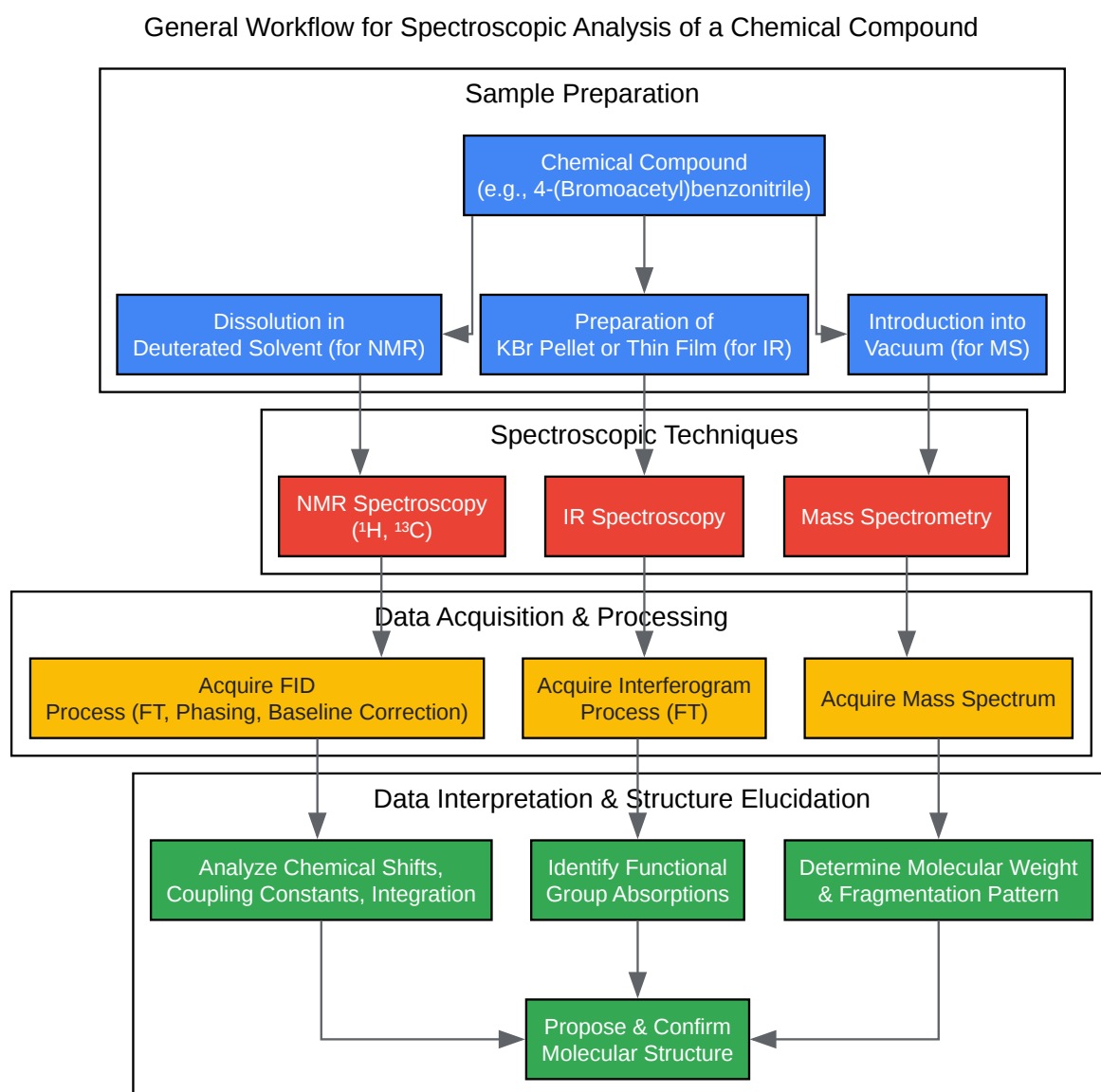
Mass Spectrometry

Electron ionization mass spectrometry (EI-MS) is performed using a mass spectrometer equipped with an EI source. A small amount of the sample is introduced into the ion source, typically via a direct insertion probe or after separation by gas chromatography. The molecules

are bombarded with a beam of electrons (typically at 70 eV), causing ionization and fragmentation. The resulting ions are then separated by their mass-to-charge ratio (m/z) by a mass analyzer.

Workflow for Spectroscopic Analysis

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like **4-(Bromoacetyl)benzonitrile**.



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Caption: A flowchart illustrating the process of spectroscopic analysis.

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